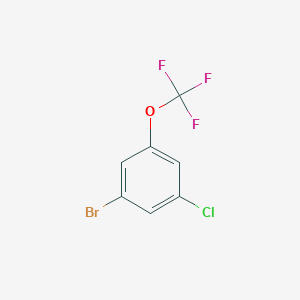

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene

説明

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene (C₇H₃BrClF₃O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 3), and a trifluoromethoxy group (position 5). This combination of electron-withdrawing substituents confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and cross-coupling reactions. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while bromine and chlorine provide reactive sites for functionalization .

特性

IUPAC Name |

1-bromo-3-chloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPFOMWNRNCDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-chloro-5-(trifluoromethoxy)aniline. The reaction typically uses bromine as the halogenating agent in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.

作用機序

The mechanism of action of 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Properties of 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene and Analogs

Electronic and Steric Considerations

- Electron-Withdrawing Effects : The -OCF₃ group in the target compound creates a highly electron-deficient ring, favoring electrophilic substitutions at the bromine site. However, steric hindrance from -OCF₃ and Cl reduces reactivity compared to para-substituted analogs .

- Comparison with Fluorinated Analogs : Replacing -OCF₃ with F (as in 1-bromo-3-chloro-5-fluorobenzene) reduces electron withdrawal, lowering stability in metabolic environments .

生物活性

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrClF₃O. The presence of bromine, chlorine, and trifluoromethoxy groups at specific positions on the benzene ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 253.45 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies based on solvent |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

- Enzyme Interaction : The compound may act as a reversible or irreversible inhibitor of certain enzymes, modulating their activity through covalent or non-covalent interactions.

- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways related to various physiological processes.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the benzene ring can substantially affect the compound's biological activity. For instance, variations in halogen placement have been shown to alter binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies

- Compounds with trifluoromethoxy substituents tend to exhibit enhanced biological activity compared to their non-fluorinated analogs due to improved electronic properties and steric effects.

- The introduction of halogens at different positions can lead to diverse pharmacological profiles, highlighting the importance of precise structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that structurally similar compounds exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen groups was correlated with increased antimicrobial potency .

- Cholinesterase Inhibition : Research focused on thienobenzo/naphtho-triazoles highlighted that similar halogenated compounds could effectively inhibit butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Anti-inflammatory Effects : Compounds containing trifluoromethoxy groups have been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells, indicating a promising avenue for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。